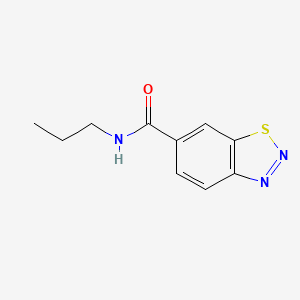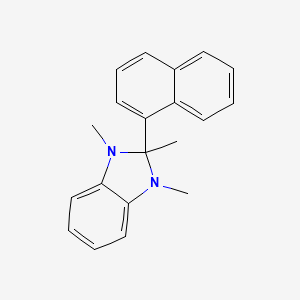![molecular formula C13H10BrClN2O3S B5074481 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B5074481.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination and Chlorination: The starting material, phenoxyacetic acid, undergoes bromination and chlorination to introduce the bromo and chloro substituents on the aromatic ring.
Acetylation: The brominated and chlorinated phenoxyacetic acid is then acetylated to form the corresponding acetyl derivative.
Thiophene Ring Formation: The acetyl derivative is reacted with thiophene-2-carbohydrazide under appropriate conditions to form the final product, N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the aromatic ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring and the carbohydrazide moiety can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene ring and carbohydrazide moiety.
Scientific Research Applications
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other biologically active molecules and functional materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:
Thiophene-2-carbohydrazide: Lacks the bromo and chloro substituents and may have different biological activities and chemical reactivity.
2-(2-bromo-4-chlorophenoxy)acetic acid: Lacks the thiophene and carbohydrazide moieties and may have different applications and properties.
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazine: Lacks the thiophene ring and may have different biological activities and chemical reactivity.
The uniqueness of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide lies in its specific combination of functional groups, which can impart unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O3S/c14-9-6-8(15)3-4-10(9)20-7-12(18)16-17-13(19)11-2-1-5-21-11/h1-6H,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHMPCTLIKAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B5074398.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide](/img/structure/B5074410.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B5074411.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5074415.png)
![(3Z)-3-[(3-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5074429.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-bromobenzamide](/img/structure/B5074430.png)
![Ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B5074438.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5074456.png)

![(5E)-1-(3-bromophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5074465.png)
![N-[(E)-1-(2-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5074471.png)
![2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5074497.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5074509.png)
